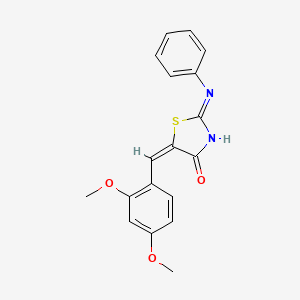
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DMPT, is a thiazolidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. DMPT has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. Activation of the Nrf2-ARE pathway leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is also stable under various conditions and can be stored for a long time without significant degradation. However, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one also has poor bioavailability, which limits its effectiveness in vivo.
Orientations Futures
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. However, there is still much to be explored regarding its mechanism of action and potential therapeutic applications. Future research should focus on investigating the molecular targets of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one and its effects on various cellular signaling pathways. Additionally, the development of new formulations and delivery methods may improve the bioavailability and effectiveness of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in vivo. Overall, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one holds great potential for scientific research and therapeutic applications.
Méthodes De Synthèse
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The first step involves the reaction of 2,4-dimethoxybenzaldehyde and phenylhydrazine to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with thiosemicarbazide in the presence of acetic acid to yield 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The overall yield of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one using this method is around 70%.
Applications De Recherche Scientifique
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTFLEBAIZPAMB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6040941.png)

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)


![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)